
3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) is an organic compound with the molecular formula C8H10O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furfural and methyl acrylate.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the furan ring. Common catalysts include sulfuric acid or sodium hydroxide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: 3-Furancarboxylic acid derivatives.
Reduction: 3-Furancarboxylic alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and resins due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor in the synthesis of furan derivatives.
2-Furoic acid: Another furan derivative with similar chemical properties.
Methyl 2-furoate: A compound with a similar ester functional group.
Uniqueness
This detailed overview provides a comprehensive understanding of 3-Furancarboxylicacid,4,5-dihydro-2-methyl-5-methylene-,methylester(9CI), covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-methyl-2-methylidene-3H-furan-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5-4-7(6(2)11-5)8(9)10-3/h1,4H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZIUQMMVOEWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C)O1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
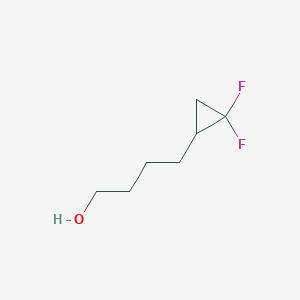
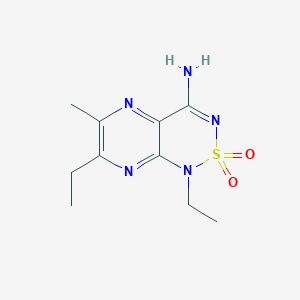

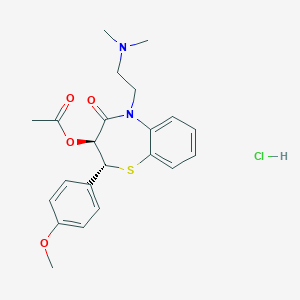
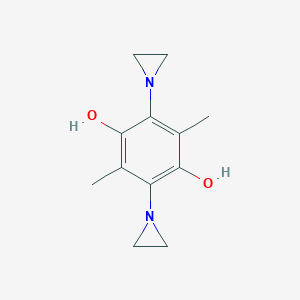
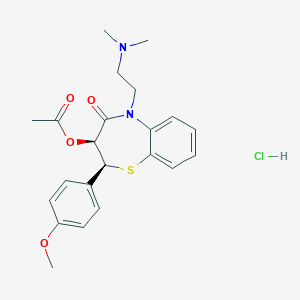


![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
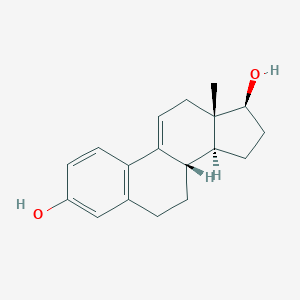
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)



